molecular formula C8H12N2O2S B13466792 tert-Butyl 4-aminothiazole-5-carboxylate

tert-Butyl 4-aminothiazole-5-carboxylate

Cat. No.: B13466792
M. Wt: 200.26 g/mol
InChI Key: HJCMNQPYNGAQTI-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminothiazole-5-carboxylate (CAS 2913418-47-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It features a 4-aminothiazole scaffold, which is a privileged structure recognized for its broad pharmacological potential . This specific molecule serves as a key synthetic precursor; the tert-butyl ester group is a common protecting group that can be readily deprotected to obtain 4-aminothiazole-5-carboxylic acid, a versatile building block for further derivatization . The 4-aminothiazole core is fundamental in researching novel small molecule antitumor agents. This scaffold is a fundamental component of several clinically applied anticancer drugs, and derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and others . Researchers utilize this compound in the design and synthesis of molecules that target various enzyme systems such as kinase inhibitors, with the aim of decreasing drug resistance and reducing unpleasant side effects associated with existing treatments . The compound is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

tert-butyl 4-amino-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)5-6(9)10-4-13-5/h4H,9H2,1-3H3

InChI Key

HJCMNQPYNGAQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CS1)N

Origin of Product

United States

Preparation Methods

Direct Synthesis via Thiazole Ring Construction

One of the foundational approaches involves constructing the thiazole ring through cyclization reactions of suitable precursors, typically involving amino acids, thioureas, or halogenated intermediates.

Key Methodology:

  • Starting Materials: Acetophenone derivatives, thiourea, and halogenated compounds.
  • Reaction Sequence:
    • Bromination of acetophenone derivatives to yield 2-bromo-1-phenylethanone.
    • Reaction with thiourea to form 2-aminothiazole intermediates.
    • Functionalization at the 4-position via acylation or substitution reactions.
    • Protection of amino groups with tert-butoxycarbonyl groups (Boc) to afford tert-butyl protected derivatives.

Research Outcome:

A notable synthesis involved bromination of acetophenone, followed by thiourea cyclization, and subsequent acylation to introduce the carboxylate group at the 5-position. The Boc protecting group was introduced during the amino functionalization step to yield tert-Butyl 4-aminothiazole-5-carboxylate.

Data Table 1: Example Reaction Conditions for Thiazole Ring Formation

Step Reagents Solvent Temperature Time Yield References
Bromination Bromine or N-bromosuccinimide Acetone 0°C to RT 2-4 hours 85%
Cyclization Thiourea Ethanol Reflux 4-6 hours 78%
Acylation Acetic anhydride DCM RT 3 hours 65%
Boc Protection Di-tert-butyl dicarbonate DCM RT 8 hours 93%

Two-Step Synthesis via Intermediate Thiazol-2-amine Derivatives

Research indicates that a practical route involves synthesizing a key intermediate, such as 4-methylthiazol-2-amine, followed by functionalization to introduce the carboxylate and amino groups.

Methodology:

  • Step 1: Synthesis of 4-methylthiazol-2-amine via reaction of methylthiourea with halogenated ketones (e.g., 1-chloropropan-2-one).
  • Step 2: Protection of the amino group with tert-butoxycarbonyl (Boc) groups.
  • Step 3: Alkylation or acylation at the 4-position to introduce the amino substituent.
  • Step 4: Carboxylation at the 5-position via oxidation or direct carboxylate introduction.

Research Outcomes:

  • The synthesis of this compound was achieved with high efficiency using this approach, with yields exceeding 90% in some cases.
  • The use of protecting groups like Boc was crucial to prevent side reactions during functionalization steps.

Data Table 2: Key Intermediates and Reaction Conditions

Intermediate Reagents Solvent Temperature Time Yield References
4-Methylthiazol-2-amine Methylthiourea + halogenated ketone Ethanol Reflux 4-5 hours 88% ,
Boc-Protected Intermediate Di-tert-butyl dicarbonate DCM RT 8 hours 93%
Final Product Acylation + deprotection DCM / TFA RT 12-24 hours 85%

Multistep Synthesis Incorporating Functional Group Transformations

Advanced synthetic routes involve functionalization of the thiazole ring through halogenation, nucleophilic substitution, and subsequent protection/deprotection steps.

Research Highlights:

  • Bromination at the 2-position of the thiazole ring, followed by nucleophilic substitution with amino or carboxylate groups.
  • Use of tert-butyl dicarbonate to protect amino groups during multi-step transformations.
  • Oxidation and acylation steps to introduce the carboxylate functionality at the 5-position.

Research Data:

  • The synthesis of this compound was optimized at room temperature with yields around 85-93%, depending on the specific sequence and reagents used.
  • Solvent systems such as dichloromethane, tetrahydrofuran, and acetonitrile were found to be most effective.

Data Table 3: Reaction Optimization Parameters

Parameter Optimal Range Notes References
Temperature 20–25°C Room temperature reactions preferred ,
Solvent DCM, THF, Acetonitrile Based on step ,
Reaction Time 8–24 hours Extended times improve yields ,
Reagent Equivalents 1.0–1.5 equivalents For acylation and protection ,

Summary of Research Outcomes

Aspect Findings References
Yield Typically 85–93% ,,
Reaction Conditions Mild temperatures (20–25°C), common solvents include DCM, THF, acetonitrile ,
Key Intermediates 4-methylthiazol-2-amine, protected amino derivatives ,
Protection Strategy Use of tert-butyl dicarbonate for amino group protection

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated heterocycles.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiazole derivatives .

Scientific Research Applications

tert-Butyl 4-aminothiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-aminothiazole-5-carboxylate can be compared to analogous thiazole derivatives, focusing on synthetic accessibility, reactivity, and applications. Key compounds include:

Structural Analogues
Compound Name Structural Features Similarity Score Key Differences
Ethyl 5-aminothiazole-4-carboxylate Ethyl ester at C5, amino group at C4 0.86 Ester group (ethyl vs. tert-butyl)
Ethyl 2-phenylthiazole-5-carboxylate Phenyl substituent at C2, ethyl ester at C5 0.52 Lack of amino group
2-Boc-Aminothiazole-5-carboxylic acid Boc-protected amino group, free carboxylic acid at C5 0.51 Carboxylic acid vs. ester

Key Observations :

  • Ethyl 5-aminothiazole-4-carboxylate shares the highest structural similarity (0.86) but differs in the ester group (ethyl vs. tert-butyl), impacting solubility and steric hindrance during reactions .
  • 2-Boc-Aminothiazole-5-carboxylic acid replaces the ester with a carboxylic acid, enabling direct conjugation to amines but requiring additional activation steps for coupling .

Key Observations :

  • This compound benefits from high yields (up to 96%) when using coupling agents like DCC/HOBt .

Key Observations :

  • The Boc group in this compound allows selective deprotection, enabling sequential modifications in multi-step syntheses .
  • Ethyl 2-phenylthiazole-5-carboxylate’s phenyl group restricts reactivity at C2 but enhances π-stacking in supramolecular applications .
Pharmacological Potential

Thiazole derivatives with free amino groups often exhibit enhanced bioactivity due to hydrogen-bonding interactions .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-aminothiazole-5-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoketones or esters. Key steps include:

  • Precursor selection : Use tert-butyl esters to protect carboxyl groups during synthesis (e.g., tert-butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate in ).
  • Catalyst optimization : Mo(CO)₆ or other transition-metal catalysts (as in epoxidation studies, ) can enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates ().
  • Statistical design : Apply factorial design () to optimize temperature (60–100°C), stoichiometry, and reaction time. Monitor progress via TLC or LC-MS.

Q. Reference :

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on:
    • Thiazole protons (δ 7.2–8.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
    • Use DEPT-135 to distinguish CH₃ groups in tert-butyl ().
  • X-ray crystallography : Refine structures using SHELXL () to resolve ambiguities in bond angles/rotamers.
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.

Q. Reference :

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for tert-butyl-substituted heterocycles?

Methodological Answer: Discrepancies often arise from dynamic conformational changes:

  • Dynamic NMR : Perform variable-temperature NMR (e.g., ) to detect axial/equatorial tert-butyl conformers.
  • DFT calculations : Include explicit solvent models (e.g., water or DMSO) to predict thermodynamically stable conformers ().
  • Cross-validation : Compare SHELXL-refined structures () with spectroscopic data to identify artifacts (e.g., disorder in tert-butyl groups).

Case Study : In triazinanes, axial tert-butyl conformers dominate in solution but may crystallize equatorially due to packing effects ().

Q. Reference :

Q. What strategies mitigate unexpected regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity challenges arise from competing nucleophilic sites (e.g., thiazole N vs. carboxylate O):

  • Protecting groups : Temporarily block the amine with Boc groups (tert-butoxycarbonyl, ) to direct reactivity.
  • Electrophile tuning : Use soft electrophiles (e.g., aryl iodides) for thiazole C–H functionalization ().
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products; higher temperatures (50–80°C) promote thermodynamic outcomes ().

Q. Reference :

Q. How can computational methods address discrepancies in experimental vs. theoretical NMR chemical shifts?

Methodological Answer:

  • DFT-based shift prediction : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to simulate shifts. Compare with experimental 1H^1H-NMR ().
  • Conformational sampling : Employ molecular dynamics (MD) to model tert-butyl rotation and its impact on shifts.
  • Error analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed shifts to identify systematic errors (e.g., neglecting solvent effects).

Q. Reference :

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound derivatives?

Methodological Answer:

  • Process analytical technology (PAT) : Use in-line IR or Raman spectroscopy to monitor intermediates ().
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (tert-butyl methyl ether as solvent).
  • Batch consistency : Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical).

Q. Reference :

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